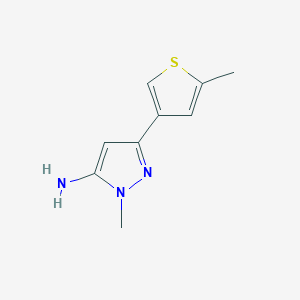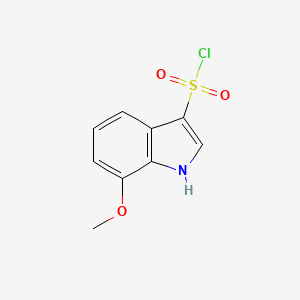
7-Methoxy-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol It is an indole derivative, which means it contains the indole nucleus, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-methoxyindole. One common method is to react 7-methoxyindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Electrophilic Aromatic Substitution: The indole nucleus is susceptible to electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the sulfonylation of 7-methoxyindole.
Amines and Alcohols: Used in substitution reactions to form sulfonamide and sulfonate derivatives.
Oxidizing and Reducing Agents: Such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Functionalized Indole Derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
7-Methoxy-1H-indole-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indole-3-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The indole nucleus also plays a role in its biological activity, as it can interact with various receptors and enzymes in the body .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-7-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of a methoxy group at the 7-position.
7-Methoxy-1H-indole-2,3-dione: Contains a dione group at the 2,3-positions instead of a sulfonyl chloride group.
Uniqueness
7-Methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both a methoxy group at the 7-position and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
7-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-7-4-2-3-6-8(15(10,12)13)5-11-9(6)7/h2-5,11H,1H3 |
InChI Key |
YALQIVNKLGVIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


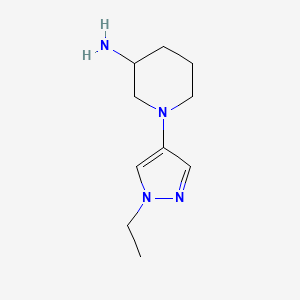
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
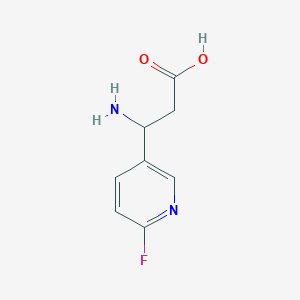
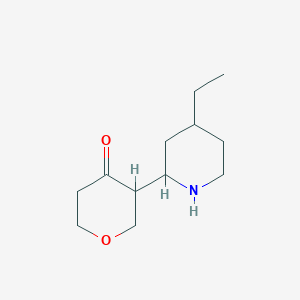
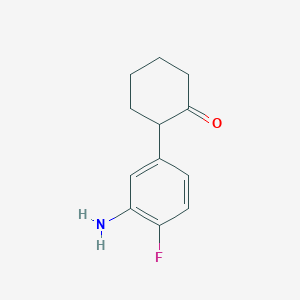
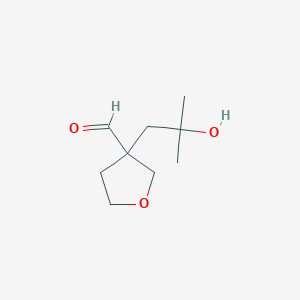
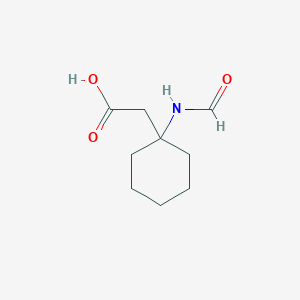
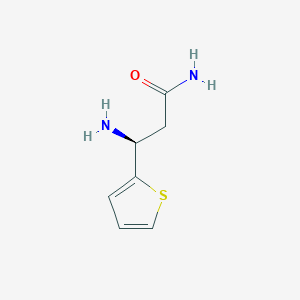
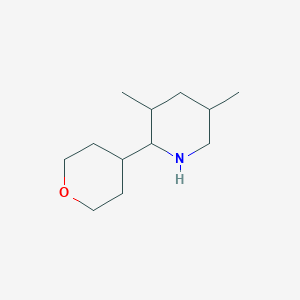
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
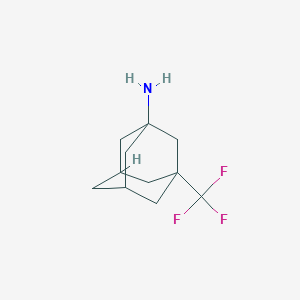
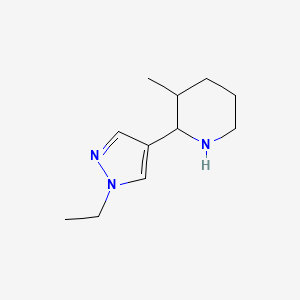
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
